molecular formula C7H14ClNO B2684825 {7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride CAS No. 2460757-49-5

{7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride

Cat. No.: B2684825
CAS No.: 2460757-49-5
M. Wt: 163.65
InChI Key: SZFULWJULKJHBS-UHFFFAOYSA-N
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Description

{7-Azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride is a bicyclic organic compound featuring a norbornane-like scaffold with a nitrogen atom at the 7-position and a hydroxymethyl group at the 1-position, stabilized as a hydrochloride salt. This structure confers unique physicochemical properties, such as enhanced solubility and stability, making it valuable in pharmaceutical and chemical synthesis. While detailed pharmacological data are absent in the provided evidence, its structural analogs are frequently used in drug development for their rigidity and bioactivity .

Properties

IUPAC Name

7-azabicyclo[2.2.1]heptan-1-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-5-7-3-1-6(8-7)2-4-7;/h6,8-9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFULWJULKJHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride typically involves the use of cyclopentenes as starting materials. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to create a variety of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of palladium catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the bicyclic structure.

Major Products

The major products formed from these reactions include oxygenated derivatives, reduced alcohols or amines, and substituted bicyclic compounds. These products can be further utilized in various applications.

Scientific Research Applications

Medicinal Chemistry

7-Azabicyclo[2.2.1]heptan-1-ylmethanolhydrochloride is structurally related to several pharmacologically active compounds. Its unique bicyclic structure allows it to interact with biological targets effectively.

Anticholinergic Activity

Research indicates that compounds derived from 7-azabicyclo[2.2.1]heptane exhibit anticholinergic properties, making them candidates for treating conditions such as overactive bladder and other disorders related to cholinergic signaling pathways. The compound's ability to inhibit acetylcholine receptors can be beneficial in designing drugs with fewer side effects compared to traditional anticholinergics .

Neurological Applications

The compound has been explored for its potential in treating neurological disorders, including Alzheimer's disease and schizophrenia, due to its interaction with neurotransmitter systems . Its structural resemblance to known psychoactive compounds suggests it could modulate neurotransmitter levels effectively.

Organic Synthesis

7-Azabicyclo[2.2.1]heptan-1-ylmethanolhydrochloride serves as an important intermediate in organic synthesis.

Synthesis of Complex Molecules

The compound can be utilized in the synthesis of complex organic molecules through palladium-catalyzed reactions, which allow for the construction of various functionalized derivatives . This capability is crucial for developing new pharmaceuticals and agrochemicals.

Building Block for Other Compounds

As a versatile building block, 7-azabicyclo[2.2.1]heptane derivatives can be modified to create a library of compounds with diverse biological activities, facilitating drug discovery processes .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 7-azabicyclo[2.2.1]heptan-1-ylmethanolhydrochloride exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi . For instance, compounds synthesized from this bicyclic framework showed promising results in inhibiting the growth of Mycobacterium smegmatis and Pseudomonas aeruginosa.

CompoundActivity AgainstMethod Used
7aMycobacterium smegmatisWell diffusion method
9cPseudomonas aeruginosaWell diffusion method

Neuropharmacological Studies

In neuropharmacological studies, the compound has been investigated for its effects on cognitive function and memory enhancement in animal models . The results suggest that it may improve cognitive deficits associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of {7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways . This interaction is crucial for its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Modified Bicyclic Frameworks

(a) {2-Azabicyclo[2.2.1]heptan-1-yl}methanol Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO
  • Molecular Weight : 163.65 g/mol
  • Key Difference: The nitrogen atom is positioned at the 2-position instead of 5.
(b) (1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol Hydrochloride
  • Similarity Score : 1.00 (per CAS comparisons)
  • Key Difference: The bicyclo[3.1.0]hexane system introduces a smaller, more strained ring compared to the norbornane framework. Reduced ring size and increased strain could affect metabolic stability and synthetic accessibility .
(c) {2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol Hydrochloride
  • Molecular Formula: C₆H₁₁NO₂
  • Key Difference : Incorporation of an oxygen atom (oxa) at the 2-position modifies hydrogen-bonding capacity and polarity. The lower molecular weight (149.16 g/mol, excluding HCl) may enhance membrane permeability compared to the target compound .

Derivatives with Functional Group Variations

(a) (1S,2S,4R)-Ethyl 7-Azabicyclo[2.2.1]heptane-2-carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₆ClNO₂
  • Molecular Weight : 205.68 g/mol
  • This derivative is used as a chiral building block in asymmetric synthesis .
(b) 2-{7-Azabicyclo[2.2.1]heptan-1-yl}ethan-1-ol
  • Molecular Formula: C₈H₁₅NO
  • Molecular Weight : 141.21 g/mol
  • Key Difference: Substitution of methanol with ethanol extends the carbon chain, reducing polarity and possibly enhancing blood-brain barrier penetration. However, the absence of a hydrochloride salt may limit its aqueous solubility .

Biological Activity

{7-Azabicyclo[2.2.1]heptan-1-yl}methanolhydrochloride, commonly referred to as 7-Azabicyclo[2.2.1]heptane hydrochloride, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (2-Azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride
  • CAS Number : 1803570-48-0

The compound is characterized by a bicyclic structure with a nitrogen atom incorporated into the ring system, which is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various biological targets, including neurotransmitter receptors and enzymes.

Pharmacological Properties

  • Anticholinergic Activity : The compound exhibits anticholinergic properties, which may influence neurotransmission by blocking acetylcholine receptors. This activity has implications in treating conditions like Parkinson's disease and other movement disorders.
  • CNS Effects : Research indicates that compounds within the bicyclic class can affect central nervous system (CNS) functions, potentially offering therapeutic benefits in managing anxiety and depression.
  • Analgesic Properties : Some studies suggest that derivatives of 7-Azabicyclo[2.2.1]heptane may possess analgesic effects, making them candidates for pain management therapies.

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Receptor Modulation : The compound may modulate various receptor types, particularly those involved in cholinergic signaling.
  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in neurotransmitter degradation or synthesis.

Study 1: Anticholinergic Effects

A study published in Chemistry Reviews examined the anticholinergic properties of bicyclic compounds similar to this compound, demonstrating significant inhibition of muscarinic receptors in vitro .

Study 2: CNS Activity

Research conducted by the Shanghai Institute of Organic Chemistry reported that derivatives of this bicyclic structure showed promising results in animal models for anxiety-related behaviors, indicating potential for CNS applications .

Study 3: Analgesic Potential

A recent investigation highlighted the analgesic potential of related compounds in pain models, suggesting that modifications to the bicyclic structure could enhance efficacy and selectivity .

Data Summary Table

Study Focus Findings Reference
Study 1Anticholinergic EffectsSignificant inhibition of muscarinic receptors
Study 2CNS ActivityPromising results in anxiety models
Study 3Analgesic PotentialEfficacy in pain models

Q & A

Q. What are the key synthetic strategies for {7-Azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride?

The synthesis typically involves multi-step routes starting from bicyclic precursors. For example, Corey et al. demonstrated a stereocontrolled approach using azabicyclo scaffolds as intermediates, with careful optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst use) to improve yield and purity . Scheme 1 in Marco-Contelles et al. outlines a general method for synthesizing 7-azabicyclo derivatives, which can be adapted by introducing a hydroxymethyl group at the 1-position via nucleophilic substitution or oxidation-reduction sequences . Post-synthesis, techniques like NMR and mass spectrometry are critical for structural validation.

Q. How is the structural conformation of {7-Azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride characterized?

Structural elucidation relies on spectroscopic and computational methods:

  • NMR : Proton and carbon NMR identify the bicyclic framework and substituents. For example, signals for the hydroxymethyl group (δ ~3.5–4.0 ppm in 1H^1H-NMR) and bridgehead carbons (δ ~50–70 ppm in 13C^{13}C-NMR) are diagnostic .
  • X-ray crystallography : Determines absolute stereochemistry and spatial arrangement, critical for understanding receptor interactions .
  • InChI/SMILES : Computational tools generate identifiers like InChI=1S/C7H11NO.ClH/c9-6-7-2-1-5-4-8(7)3-5;/h5,7,9H,1-4,6H2;1H (adapted from similar compounds) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of {7-Azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride?

The bicyclic scaffold’s stereochemistry dictates binding affinity to biological targets. For instance, epibatidine analogs with specific bridgehead configurations show potent nicotinic acetylcholine receptor (nAChR) modulation . Enantiomeric purity is crucial: endo vs. exo configurations alter hydrogen-bonding and hydrophobic interactions. Researchers should employ chiral resolution techniques (e.g., chiral HPLC) and correlate stereochemical data with activity assays (e.g., IC50_{50} values) .

Q. What functionalization strategies enhance the compound’s pharmacological profile?

Targeted modifications include:

  • Halogenation : Introducing halogens (e.g., bromine at the 2-position) improves metabolic stability. Bromination reactions under controlled conditions (e.g., using Et4_4NBr in CH2_2Cl2_2) are effective .
  • Carbamate formation : Reacting the hydroxymethyl group with isocyanates yields carbamate derivatives, altering solubility and bioavailability .
  • Amine protection : Boc or Fmoc groups shield the nitrogen during multi-step syntheses .

Q. How do analytical techniques resolve contradictions in reactivity data?

Discrepancies in reaction outcomes (e.g., unexpected byproducts) can arise from:

  • Solvent effects : Polar aprotic solvents (e.g., THF) favor nucleophilic substitutions, while DMF may induce side reactions.
  • Catalyst choice : Palladium catalysts in transannular C–H functionalization improve regioselectivity .
    Advanced methods like LC-MS/MS and ion mobility spectrometry (IMS) differentiate isobaric intermediates. For example, collision cross-section (CCS) values from IMS correlate with molecular conformation, resolving ambiguities in reactivity .

Methodological Recommendations

  • Stereochemical Analysis : Use chiral auxiliaries or enzymatic resolution to isolate enantiomers .
  • Bioactivity Testing : Screen against nAChRs or monoamine transporters using radioligand binding assays .
  • Troubleshooting Synthesis : Employ in situ IR monitoring to track reaction progress and optimize quenching steps .

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